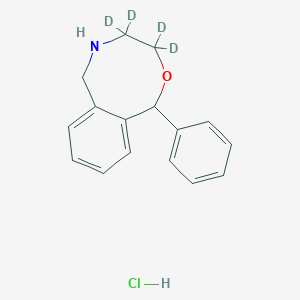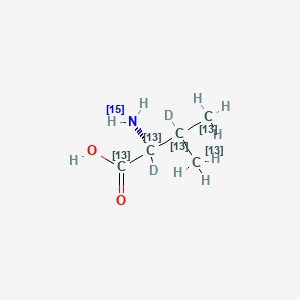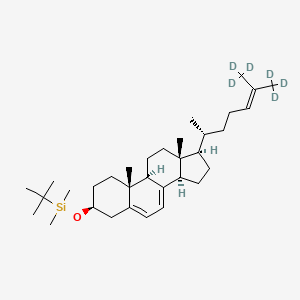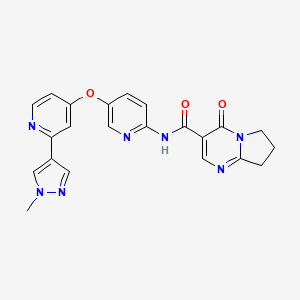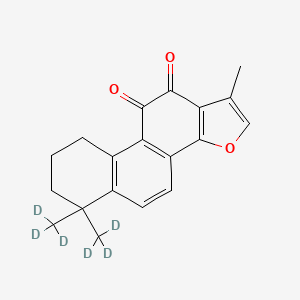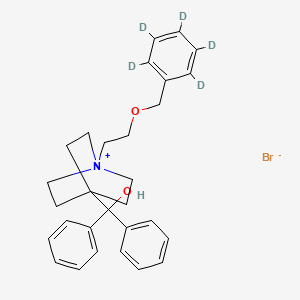
Umeclidinium Bromide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Umeclidinium-d5 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d5 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium bromide involves several key steps:
Formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: This is achieved by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base.
Cyclization: The intermediate is then cyclized using lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Nucleophilic Addition: This compound undergoes nucleophilic addition with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Final Reaction: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form umeclidinium bromide
Industrial Production Methods
The industrial production of umeclidinium bromide typically follows the same synthetic route but is optimized for large-scale production. This involves using Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are also optimized to be milder, reducing the need for extreme temperatures and specialized equipment .
化学反応の分析
Types of Reactions
Umeclidinium-d5 (bromide) primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Nucleophilic Addition: Often involves organolithium or Grignard reagents in an anhydrous solvent like tetrahydrofuran or diethyl ether.
Major Products
The major products of these reactions are typically derivatives of the original compound, where the bromide ion is replaced by another functional group or where additional groups are added to the molecule.
科学的研究の応用
Umeclidinium-d5 (bromide) is used extensively in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its deuterated nature allows for more precise tracking and analysis in mass spectrometry studies. It is also used in the development of new therapeutic agents for respiratory diseases, as well as in studies investigating the long-term effects of muscarinic antagonists on lung function .
作用機序
Umeclidinium-d5 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking this action, umeclidinium-d5 (bromide) helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
類似化合物との比較
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium Bromide: Similar in function but has a shorter duration of action compared to umeclidinium.
Glycopyrronium Bromide: Also used for COPD but differs in its pharmacokinetic profile.
Uniqueness
Umeclidinium-d5 (bromide) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. It has a longer duration of action compared to aclidinium bromide and a different side effect profile compared to tiotropium bromide .
特性
分子式 |
C29H34BrNO2 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D; |
InChIキー |
PEJHHXHHNGORMP-XBIAMBGESA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-] |
正規SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


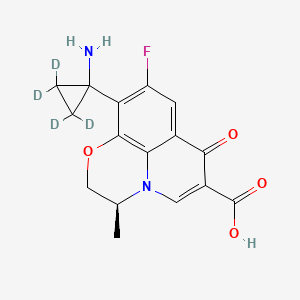

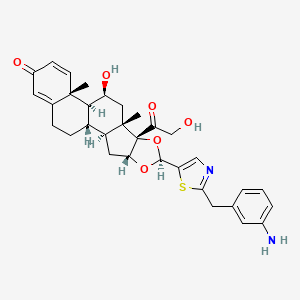



![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)
